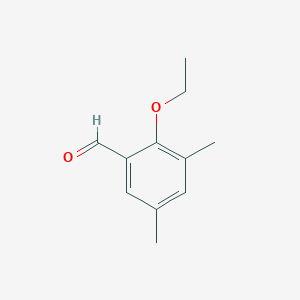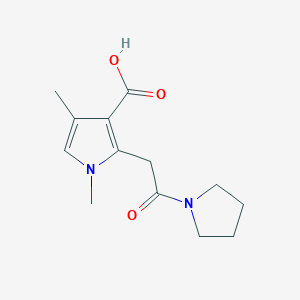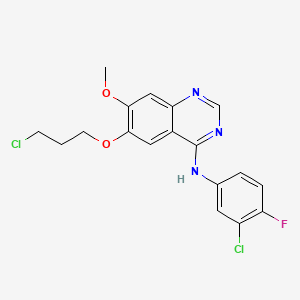![molecular formula C14H12N4O3 B1392551 7-(4-Methoxyphenyl)-1-methylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1242864-16-9](/img/structure/B1392551.png)
7-(4-Methoxyphenyl)-1-methylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of “7-(4-Methoxyphenyl)-1-methylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione” is not explicitly provided in the available resources .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not explicitly provided in the available resources .Applications De Recherche Scientifique
Molecular Structure and Crystallography
7-(4-Methoxyphenyl)-1-methylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione exhibits unique molecular and crystal structures. Trilleras et al. (2009) noted that molecules of this compound are linked by paired C-H...O hydrogen bonds forming dimers, which are then connected into chains by a single pi-pi stacking interaction. This structural behavior is significant in understanding the compound's properties in various applications (Trilleras et al., 2009).
Synthesis and Reactivity
The compound demonstrates interesting reactivity, useful for synthesizing various derivatives. Gulevskaya et al. (1994) explored its reactions with alkylamides, resulting in different amino derivatives. This reactivity is essential for the development of new compounds with potential applications in various fields (Gulevskaya et al., 1994).
Pharmaceutical Chemistry
In pharmaceutical chemistry, similar compounds exhibit antibacterial and fungicidal activity, as well as antiallergic properties. Osyanin et al. (2014) described the synthesis of related naphthoand benzopyranopyrimidines, highlighting their importance in medicinal chemistry. This suggests potential exploration of this compound in similar applications (Osyanin et al., 2014).
Biochemical Applications
The compound's derivatives have been used in biochemical applications. For instance, Shin and Tor (2011) synthesized a bifacial nucleoside derived from a similar compound, which mimicked both T and A in DNA, forming stable duplexes. This highlights its potential use in genetic research and biotechnology (Shin & Tor, 2011).
Synthetic Pathways and Transformations
Girreser et al. (2004) described the synthesis of dihydropyridopyrimidine derivatives, demonstrating the compound's versatility in forming various structurally complex molecules. This has implications for its use in synthetic organic chemistry and drug design (Girreser et al., 2004).
Mécanisme D'action
Target of Action
It is suggested that pyrimidine derivatives have been studied for their neuroprotective and anti-neuroinflammatory properties . They have shown promising results in human microglia and neuronal cell models .
Mode of Action
It is suggested that pyrimidine derivatives can exhibit neuroprotective and anti-inflammatory properties . They have shown significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Biochemical Pathways
It is suggested that pyrimidine derivatives can inhibit er stress, apoptosis, and the nf-kb inflammatory pathway . This suggests that the compound may have a role in these pathways.
Result of Action
The compound has shown promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells . This suggests that the compound may have potential therapeutic applications in neurodegenerative diseases.
Analyse Biochimique
Biochemical Properties
7-(4-Methoxyphenyl)-1-methylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione exhibits significant biochemical properties that make it a valuable candidate for therapeutic applications. It interacts with several enzymes and proteins, including nitric oxide synthase (NOS) and tumor necrosis factor-alpha (TNF-α). The compound inhibits the production of nitric oxide (NO) and TNF-α in LPS-stimulated human microglia cells, indicating its potential anti-inflammatory properties . Additionally, it has shown promising neuroprotective activity by reducing the expression of endoplasmic reticulum (ER) chaperone BIP and apoptosis marker cleaved caspase-3 in human neuronal cells .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In human microglia cells, the compound significantly inhibits the production of pro-inflammatory cytokines such as nitric oxide and TNF-α . In human neuronal cells, it reduces ER stress and apoptosis, thereby promoting cell survival and neuroprotection . These effects suggest that the compound can modulate cell signaling pathways, gene expression, and cellular metabolism, making it a potential candidate for treating neurodegenerative diseases.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to active residues of ATF4 and NF-kB proteins, inhibiting their activity and thereby reducing inflammation and apoptosis . The inhibition of ER stress and the NF-kB inflammatory pathway are central to its neuroprotective and anti-inflammatory effects . Additionally, molecular docking studies have shown favorable interactions between the compound and these proteins, further supporting its mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound demonstrates stability under experimental conditions, maintaining its biochemical properties over extended periods . Long-term studies have shown that it continues to exert neuroprotective and anti-inflammatory effects without significant degradation . These findings suggest that the compound is stable and effective for prolonged use in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant neuroprotective and anti-inflammatory effects without adverse reactions . At higher doses, some toxic effects have been observed, including mild hepatotoxicity and gastrointestinal disturbances . These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism . The compound’s metabolism leads to the formation of various metabolites, some of which retain biological activity . These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall efficacy and safety profile.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is efficiently taken up by cells and distributed to various tissues, including the brain, liver, and kidneys . Its localization and accumulation in target tissues are crucial for its therapeutic effects, as they ensure adequate concentrations at the site of action.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with key biomolecules involved in inflammation and apoptosis . Targeting signals and post-translational modifications direct the compound to specific compartments, enhancing its efficacy and specificity .
Propriétés
IUPAC Name |
7-(4-methoxyphenyl)-1-methylpyrimido[4,5-d]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O3/c1-18-12-10(13(19)17-14(18)20)7-15-11(16-12)8-3-5-9(21-2)6-4-8/h3-7H,1-2H3,(H,17,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHVKVGQIGVWEFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC(=NC=C2C(=O)NC1=O)C3=CC=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[5-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-2-yl]piperidine-4-carboxylic acid](/img/structure/B1392470.png)
![[4-(6-Methylquinolin-2-yl)phenyl]amine](/img/structure/B1392471.png)
![2-[(3S,4R,5S,6S,7E,9E,11E)-4,6-Dimethoxy-3,5,11-trimethyltrideca-7,9,11-trien-1-yl]-8-hydroxy-5,7-dimethoxy-3-methyl-4H-1-benzopyran-4-one](/img/structure/B1392474.png)



![8',9'-Dimethyl-5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline]](/img/structure/B1392481.png)
![3-Amino-1-[3,4-dihydro-2(1H)-isoquinolinyl]-1-propanone hydrochloride](/img/structure/B1392483.png)

![1-[5-(1H-Pyrrol-1-yl)pyridin-2-yl]piperidine-4-carboxylic acid](/img/structure/B1392485.png)


![(2E)-3-(dimethylamino)-1-[4-(3-methylbutoxy)phenyl]prop-2-en-1-one](/img/structure/B1392488.png)
![5-methyl-6-oxo-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline-3-carboxylic acid](/img/structure/B1392491.png)